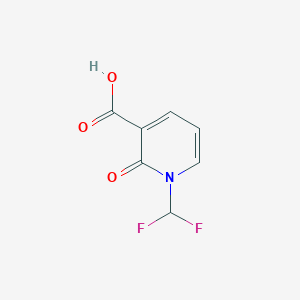![molecular formula C14H17NO3 B1530612 2-[(Dimetilamino)metileno]-5-(5-metil-2-furil)ciclohexano-1,3-diona CAS No. 1428139-36-9](/img/structure/B1530612.png)
2-[(Dimetilamino)metileno]-5-(5-metil-2-furil)ciclohexano-1,3-diona
Descripción general
Descripción
“2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H17NO3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves a mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. This mixture is refluxed for 2 hours, cooled, and the obtained solid is recrystallized from ethanol .Molecular Structure Analysis
The crystal structure of this compound is monoclinic, with a cell refinement and data reduction carried out by Bruker SAINT .Chemical Reactions Analysis
The interaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene results in the formation of the corresponding 2-(dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione .Physical and Chemical Properties Analysis
The yield of the synthesis process is 71%, and the melting point is 94°C. The IR spectrum shows peaks at 2934, 2855 cm-1 (CH aliph.), and 1663 cm-1 (C = O). The 1H-NMR (DMSO-d6, ppm) shows: 0.96 [s, 6H, 2CH3], 2.21 [s, 4H, 2CH2], 3.04 [s, 3H, N—CH3], 3.38 [s, 3H, N—CH3], 7.95 [s, 1H, CH]. The MS (EI, 70 EV) shows m/z = 195 [M + ] .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto es un precursor en la síntesis de compuestos heterocíclicos biológicamente activos. Sus derivados se exploran por su potencial como fármacos antidiabéticos . La capacidad de formar complejos con iones Fe++ lo convierte en un candidato para desarrollar inhibidores que puedan dirigirse a enzimas específicas involucradas en las vías de la enfermedad.
Química Agrícola
Las ciclohexano-1,3-dionas, la estructura central de este compuesto, son conocidas por su uso en herbicidas . Funcionan formando complejos con metales esenciales en los sitios activos de las enzimas que son cruciales para el crecimiento de las plantas, inhibiendo así su función.
Química Analítica
Las características espectroscópicas distintivas del compuesto (IR, RMN, MS) lo hacen útil en química analítica para el desarrollo de métodos . Puede servir como estándar para calibrar instrumentos o como reactivo en el análisis cualitativo y cuantitativo de mezclas complejas.
Educación Química
En la educación química, este compuesto se puede utilizar para enseñar reglas avanzadas de nomenclatura y la estructura de los cicloalcanos. Proporciona un ejemplo práctico de cómo se nombran y estructuran las moléculas orgánicas complejas .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(dimethylaminomethylidene)-5-(5-methylfuran-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-4-5-14(18-9)10-6-12(16)11(8-15(2)3)13(17)7-10/h4-5,8,10H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKPBPLVICJDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=O)C(=CN(C)C)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)

![8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)
![4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1530536.png)
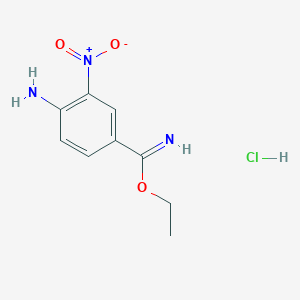
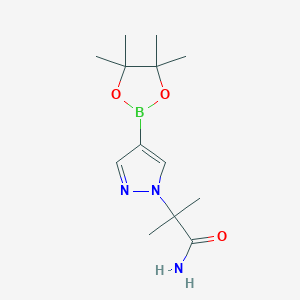
![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)
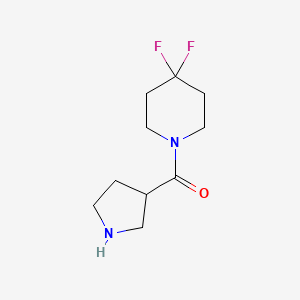
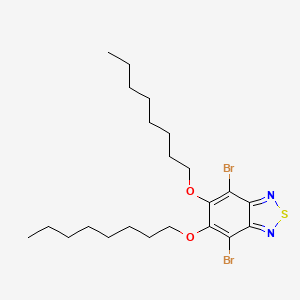
![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)
![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)


